molecular formula C10H20O2 B13023872 Ethyl 3-methylheptanoate

Ethyl 3-methylheptanoate

Cat. No.: B13023872
M. Wt: 172.26 g/mol
InChI Key: OTNDYEHGLRZQIN-UHFFFAOYSA-N
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Description

Ethyl 3-methylheptanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound has the molecular formula C10H20O2 and is known for its fruity aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methylheptanoate can be synthesized through the esterification of 3-methylheptanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to drive the equilibrium towards ester formation. The product is then purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methylheptanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 3-methylheptanoic acid and ethanol.

    Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: this compound can react with another alcohol to form a different ester and ethanol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Another alcohol in the presence of an acid or base catalyst.

Major Products Formed

    Hydrolysis: 3-methylheptanoic acid and ethanol.

    Reduction: 3-methylheptanol.

    Transesterification: A different ester and ethanol.

Scientific Research Applications

Ethyl 3-methylheptanoate has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in natural product biosynthesis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-methylheptanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent acid and alcohol, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-methylheptanoate can be compared with other esters such as ethyl acetate, methyl butyrate, and ethyl propionate. These compounds share similar chemical properties but differ in their molecular structures and specific applications. This compound is unique due to its specific structure, which imparts distinct physical and chemical properties, making it suitable for particular uses in fragrances and flavorings.

List of Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl propionate
  • Ethyl benzoate

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

ethyl 3-methylheptanoate

InChI

InChI=1S/C10H20O2/c1-4-6-7-9(3)8-10(11)12-5-2/h9H,4-8H2,1-3H3

InChI Key

OTNDYEHGLRZQIN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CC(=O)OCC

Origin of Product

United States

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